molecular formula C26H25FN4O3S B2810186 1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(3-methoxybenzyl)piperidine-4-carboxamide CAS No. 1242886-29-8

1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(3-methoxybenzyl)piperidine-4-carboxamide

Cat. No.: B2810186
CAS No.: 1242886-29-8
M. Wt: 492.57
InChI Key: AXMIXKBJCMVPSQ-UHFFFAOYSA-N
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Description

1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(3-methoxybenzyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C26H25FN4O3S and its molecular weight is 492.57. The purity is usually 95%.
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Scientific Research Applications

Anticancer and Anti-inflammatory Applications

Compounds with complex structures, including thieno[3,2-d]pyrimidines and related heterocycles, have been extensively studied for their pharmacological properties. The synthesis and evaluation of novel heterocyclic compounds derived from various starting materials, such as visnaginone and khellinone, have shown significant anti-inflammatory and analgesic activities. These compounds, including thiazolopyrimidines and oxadiazepines, demonstrate promising COX-1/COX-2 inhibition, indicating potential for cancer treatment and inflammation management (Abu‐Hashem, Al-Hussain, Zaki, 2020).

Antimicrobial Activity

Dithiocarbamate derivatives bearing thiazole or benzothiazole rings linked to a pyrimidinyl piperazine framework have shown potent antimicrobial activity against various microorganism strains. The synthesis of these compounds involves starting from potassium salts of dithiocarbamate, leading to derivatives that exhibit high antimicrobial efficacy, highlighting the potential for developing new antimicrobial agents (Yurttaş, Özkay, Duran, Turan-Zitouni, Özdemir, Cantürk, Küçükoğlu, Kaplancıklı, 2016).

Anti-angiogenic and DNA Cleavage Activities

Research on N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives has shown that these compounds have significant anti-angiogenic activity, as evidenced in chick chorioallantoic membrane (CAM) models, and can effectively cleave DNA. Such activities suggest their potential use in cancer therapy, targeting both the inhibition of blood vessel formation essential for tumor growth and directly interacting with DNA to induce cancer cell death (Kambappa, Chandrashekara, Rekha, Shivaramu, Palle, 2017).

Corrosion Inhibition

Piperidine derivatives have been studied for their corrosion inhibition efficiency on metals such as iron. Through quantum chemical and molecular dynamic simulation studies, certain piperidine derivatives have demonstrated significant potential in inhibiting corrosion, suggesting their application in protecting metal surfaces in industrial settings (Kaya, Guo, Kaya, Tüzün, Obot, Touir, Islam, 2016).

Properties

IUPAC Name

1-[7-(2-fluorophenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]-N-[(3-methoxyphenyl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25FN4O3S/c1-34-18-6-4-5-16(13-18)14-28-24(32)17-9-11-31(12-10-17)26-29-22-20(15-35-23(22)25(33)30-26)19-7-2-3-8-21(19)27/h2-8,13,15,17H,9-12,14H2,1H3,(H,28,32)(H,29,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXMIXKBJCMVPSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)C2CCN(CC2)C3=NC4=C(C(=O)N3)SC=C4C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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